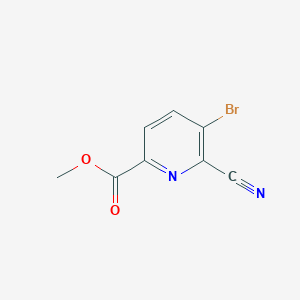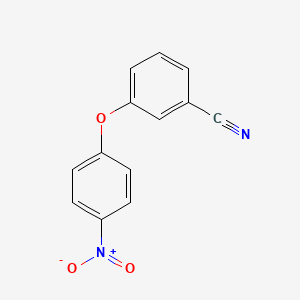
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
Descripción general
Descripción
“1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone” is a synthetic compound with a unique structure. It has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone” consists of a piperidine ring attached to a chloropyridine ring via a methylene bridge . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .
Physical And Chemical Properties Analysis
The compound “1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone” has a molecular weight of 252.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Microwave Assisted Synthesis : This compound has been used in microwave-assisted synthesis, demonstrating its utility in creating new chemical structures. For instance, Merugu et al. (2010) employed a related compound in the synthesis of isoindoline derivatives, highlighting the efficiency of microwave irradiation in chemical reactions (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization : The compound's derivatives have been characterized using spectroscopic techniques. A study by Song et al. (2008) involved the use of FT-IR and FT-Raman spectroscopy for analyzing the vibrational spectra of a similar compound, contributing to our understanding of its molecular structure (Song et al., 2008).
Biological Applications
Antibacterial Activity : Certain derivatives of this compound have been found to possess antibacterial properties. For example, research by Merugu et al. (2010) and Elavarasan et al. (2014) demonstrated the antibacterial effectiveness of piperidine-containing pyrimidine imines and tetrazole substituted piperidine derivatives, respectively (Merugu, Ramesh, & Sreenivasulu, 2010); (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Cytotoxic Studies : The compound has been used in cytotoxic studies to evaluate its potential in medical applications. Govindhan et al. (2017) synthesized a related compound and assessed its cytotoxicity, adding to the understanding of its biological implications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Insecticidal and Fungicidal Activities
Insecticidal Activity : Some derivatives have shown potential as insecticides. Shi et al. (2008) explored the insecticidal properties of ethanone oxime derivatives, demonstrating the compound's versatility in different applications (Shi, Zhu, Song, 2008).
Fungicidal Activities : Additionally, studies have indicated that certain derivatives possess fungicidal properties. Zhu and Shi (2011) synthesized pyridine derivatives of dihydropyrimidinones and reported moderate fungicidal activities, suggesting the compound's potential in agricultural applications (Zhu & Shi, 2011).
Propiedades
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZBKMFJKLMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



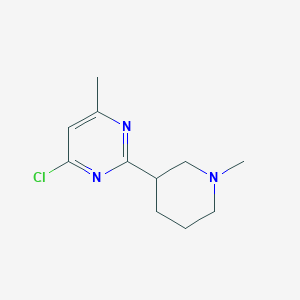
![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)
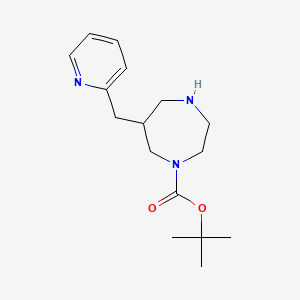
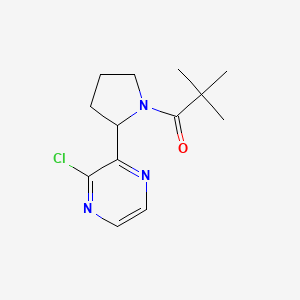

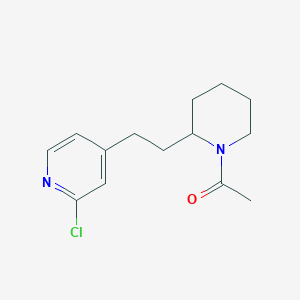

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)
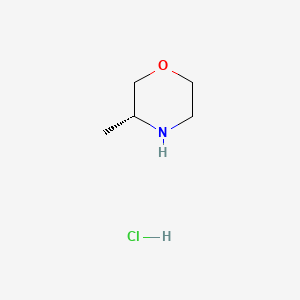
![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)
